Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester
Overview
Description
Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester is an organic compound with the molecular formula C14H26O5. It is a type of ester formed from octanoic acid and a derivative of ethylene glycol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester typically involves the esterification of octanoic acid with 2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethanol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Polymerization: The compound can undergo free radical polymerization due to the presence of the methacrylate group, forming polymers with various applications.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Major Products Formed
Hydrolysis: Octanoic acid and 2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethanol.
Transesterification: Different esters and alcohols depending on the reactants used.
Polymerization: Polymers with varying properties based on the reaction conditions.
Scientific Research Applications
Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester primarily involves its ability to undergo polymerization. The methacrylate group in the compound can initiate free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their composition and structure .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Cyclohexanedicarboxylic acid, mono [2-[(2-methyl-1-oxo-2-propenyl)oxy]ethyl] ester
- Methyl octanoate
- Mono-2-(Methacryloyloxy)ethyl succinate
Uniqueness
Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester is unique due to its specific combination of octanoic acid and methacrylate functionalities. This combination allows it to participate in a wide range of chemical reactions and form polymers with desirable properties, such as hydrophobicity and flexibility. Additionally, its ability to undergo free radical polymerization makes it valuable in the synthesis of various polymeric materials .
Properties
IUPAC Name |
2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl octanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O5/c1-4-5-6-7-8-9-15(17)20-12-10-19-11-13-21-16(18)14(2)3/h2,4-13H2,1,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDMKBKOKZHJBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCOCCOC(=O)C(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80814864 | |
Record name | 2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80814864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61708-54-1 | |
Record name | 2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80814864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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